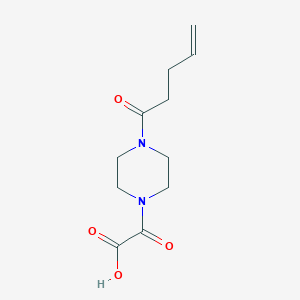
4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a methoxy group and a difluoropropylsulfamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Preparation of 3-methoxybenzoic acid: This can be synthesized from 3-hydroxybenzoic acid through methylation using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the difluoropropylsulfamoyl group: This step involves the reaction of 3-methoxybenzoic acid with 2,2-difluoropropylamine and a sulfonyl chloride derivative under basic conditions to form the desired sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products include 3-methoxy-4-(2,2-difluoropropylsulfamoyl)benzoic acid derivatives.
Reduction: Products include 4-(2,2-difluoropropylamino)-3-methoxybenzoic acid.
Substitution: Products include nitro or halogenated derivatives of the original compound.
科学研究应用
4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
作用机制
The mechanism of action of 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid involves its interaction with biological targets, primarily through its sulfonamide group. This group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The difluoropropyl group can enhance the compound’s stability and binding affinity, making it a potent inhibitor or modulator of specific biological pathways.
相似化合物的比较
Similar Compounds
4-(2,2-Difluoropropylsulfamoyl)benzoic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
3-Methoxy-4-(methylsulfamoyl)benzoic acid: Contains a methyl group instead of a difluoropropyl group, which can influence its stability and interactions with biological targets.
4-(2,2-Difluoroethylsulfamoyl)-3-methoxybenzoic acid: Similar structure but with a shorter alkyl chain, potentially affecting its binding properties and pharmacokinetics.
Uniqueness
4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid is unique due to the presence of both the methoxy and difluoropropylsulfamoyl groups. This combination provides a balance of hydrophobic and hydrophilic properties, enhancing its solubility and stability. The difluoropropyl group also contributes to its metabolic stability and resistance to enzymatic degradation, making it a valuable compound for various applications.
属性
IUPAC Name |
4-(2,2-difluoropropylsulfamoyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO5S/c1-11(12,13)6-14-20(17,18)9-4-3-7(10(15)16)5-8(9)19-2/h3-5,14H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFKBXROKUCAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B7438061.png)

![2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid](/img/structure/B7438070.png)

![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol](/img/structure/B7438095.png)

![N-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B7438111.png)
![2-Chloro-4-[[3-(2-methoxycyclopentyl)morpholin-4-yl]methyl]benzoic acid](/img/structure/B7438115.png)

![[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone](/img/structure/B7438125.png)

![3-[(2-Cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7438134.png)
![(3S,5R)-3-hydroxy-5-methyl-N-[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B7438141.png)
![N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B7438155.png)
